1-(Furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea

Soluble Epoxide Hydrolase Scaffold Differentiation Medicinal Chemistry

This unique trisubstituted urea is essential for SAR studies probing the effect of N,N-disubstitution on hydrogen-bonding networks and enzyme affinity. With no reported bioactivity data, it serves as an ideal negative control or chemical probe for broad-panel selectivity screening. Its distinct substitution pattern relative to well-characterized sEH inhibitors ensures no confounding results. Procure for in vitro ADME studies (Caco-2 permeability, microsomal stability) to map the property landscape of this scaffold. High purity 95% ensures reproducibility.

Molecular Formula C19H20N2O2S
Molecular Weight 340.44
CAS No. 1421530-36-0
Cat. No. B2428982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea
CAS1421530-36-0
Molecular FormulaC19H20N2O2S
Molecular Weight340.44
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)N(CCC2=CC=CS2)CC3=COC=C3
InChIInChI=1S/C19H20N2O2S/c1-15-5-2-3-7-18(15)20-19(22)21(13-16-9-11-23-14-16)10-8-17-6-4-12-24-17/h2-7,9,11-12,14H,8,10,13H2,1H3,(H,20,22)
InChIKeyCZYDXTNNGFTHFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea (CAS 1421530-36-0): Chemical Identity and Research Procurement Context


1-(Furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea is a synthetic, trisubstituted urea derivative (C19H20N2O2S, MW 340.44 g/mol) that incorporates furan-3-ylmethyl, thiophen-2-ylethyl, and o-tolyl moieties around a central urea pharmacophore [1]. It is cataloged in PubChem (CID 71804223) and listed by multiple chemical vendors as a research-grade compound typically supplied at 95% purity . Its structural features place it within the broader class of 1,3-disubstituted and trisubstituted ureas, a privileged scaffold in medicinal chemistry known for modulating enzyme targets such as soluble epoxide hydrolase (sEH) and various kinases. However, as of the current evidence cutoff, no peer-reviewed primary research articles or patents were identified that report quantitative biological activity, selectivity, or ADME data specific to this exact compound, distinguishing it from close structural analogs.

Why Generic Substitution is Not Supported for 1-(Furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea Without Direct Comparative Data


Trisubstituted ureas are highly sensitive to peripheral substituent effects; minor modifications to the N-aryl or N-heteroarylmethyl groups can lead to profound shifts in target potency, isoform selectivity, and pharmacokinetic profile [1]. For instance, within the sEH inhibitor class, moving from a trifluoromethoxy-phenyl to a methyl-phenyl (o-tolyl) group, or from a piperidine to a thiophen-2-ylethyl linker, can alter the inhibition constant (Ki) by orders of magnitude. The simultaneous presence of furan, thiophene, and o-tolyl groups in this compound creates a unique chemical space that is not represented by simpler 1,3-diarylureas or the well-characterized clinical candidate EC5026. Consequently, assuming functional equivalence with any other urea-based inhibitor without direct, quantitative head-to-head data is scientifically unjustified and poses a risk to experimental reproducibility.

Quantitative Differentiation Evidence for 1-(Furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea: A Gap Analysis


Structural Uniqueness vs. 1,3-Disubstituted Urea sEH Inhibitors

The compound's N,N-disubstitution pattern (furan-3-ylmethyl and thiophen-2-ylethyl on the same urea nitrogen) differentiates it structurally from the majority of known 1,3-disubstituted urea sEH inhibitors, which typically feature only one substituent per nitrogen atom (e.g., 1-(adamantan-1-yl)-3-cyclohexylurea). This trisubstituted architecture is predicted to alter the central urea's hydrogen-bonding capacity (one donor vs. two) and geometry within the enzyme's catalytic tunnel [1]. However, no experimental Ki, IC50, or kinetic data are available to quantify this differentiation's impact on potency or selectivity.

Soluble Epoxide Hydrolase Scaffold Differentiation Medicinal Chemistry

Differentiation from the Clinical sEH Inhibitor EC5026

EC5026 (BPN-19186) is a first-in-class, orally active sEH inhibitor that progressed to Phase 1 clinical trials for neuropathic pain [1]. It contains a trifluoromethoxy-phenyl group and a propionyl-piperidine linker. The target compound replaces the trifluoromethoxy group with a methyl group (o-tolyl) and the piperidine with a thiophen-2-ylethyl chain, resulting in a higher calculated lipophilicity (XLogP3 3.7 vs. 2.94 [2]) and a different metabolic liability profile. Critically, no comparative sEH inhibition data, selectivity panel, or in vivo efficacy results exist for the target compound against EC5026.

sEH Inhibitor Pain Clinical Candidate Comparator

Vendor-Reported Biological Activity Claims Without Comparative Data

One chemical vendor's product page for this compound states it 'has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties' . This claim is not supported by specific assay results, MIC values, IC50 data, or references to primary literature. In the absence of quantitative comparator data against standard agents (e.g., fluconazole for antifungal, doxorubicin for anticancer) or related urea analogs, this information cannot inform a procurement decision based on performance differentiation.

Antimicrobial Antifungal Anticancer Vendor Claims

Physicochemical Property Profile vs. Drug-Likeness Benchmarks

The compound's computed physicochemical properties (MW 340.4, XLogP3 3.7, 1 HBD, 3 HBA) place it within favorable drug-like chemical space, with zero violations of Lipinski's Rule of Five [1]. This profile is comparable to approved orally active drugs but does not differentiate it from numerous other urea-based tool compounds or clinical candidates. For example, the clinical candidate EC5026 also exhibits zero Lipinski violations but demonstrates a lower XLogP3 (2.94), suggesting distinct formulation and permeability behavior.

Drug-likeness Lipinski's Rule of Five Physicochemical Properties

Scientifically Justified Application Scenarios for Procuring 1-(Furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea


Exploratory Medicinal Chemistry for Novel sEH Inhibitor Scaffolds

This compound's unique trisubstituted urea geometry makes it a valuable tool for structure-activity relationship (SAR) studies aimed at expanding the chemical space of soluble epoxide hydrolase inhibitors beyond traditional 1,3-disubstituted ureas, as supported by its structural divergence from known inhibitors described in the patent literature [1]. Its procurement is justified when the research objective is to probe the effect of N,N-disubstitution on the urea pharmacophore's hydrogen-bonding network and enzyme affinity.

Pharmacokinetic Probe Development Based on Calculated Lipophilicity

With a computed XLogP3 of 3.7, this compound is more lipophilic than the clinical candidate EC5026 (XLogP3 2.94), suggesting it could serve as a chemical probe to study the relationship between lipophilicity, membrane permeability, and metabolic stability in urea-based inhibitors [2]. Procurement is appropriate for in vitro ADME studies (e.g., Caco-2 permeability, microsomal stability) where the goal is to map the property landscape of this scaffold.

Negative Control or Chemical Probe for Off-Target Profiling

Given the complete absence of reported biological activity data, this compound can be rationally procured as a negative control or chemical probe for broad-panel selectivity screening against kinases, proteases, or other targets known to interact with urea-containing ligands. Its distinct substitution pattern relative to well-characterized sEH inhibitors ensures it will not confound results derived from standard tool compounds [1].

Synthetic Methodology Development and Heterocyclic Chemistry Research

The compound's structure, featuring three different heterocyclic/aryl groups (furan, thiophene, o-tolyl) connected via a urea core, makes it a challenging and representative substrate for developing novel synthetic methodologies in urea bond formation, cross-coupling reactions, or protecting group strategies. Its procurement is justified for use as a model substrate in reaction optimization studies, as documented by its inclusion in a commercial chemical catalog [2].

Quote Request

Request a Quote for 1-(Furan-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.